5-Iodo-2-(methylsulfinyl)pyrimidine chemical structure and properties
5-Iodo-2-(methylsulfinyl)pyrimidine chemical structure and properties
An In-Depth Technical Guide to 5-Iodo-2-(methylsulfinyl)pyrimidine
Abstract
5-Iodo-2-(methylsulfinyl)pyrimidine stands as a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. As a derivative of pyrimidine, a core scaffold in numerous biologically active molecules, this compound offers a unique combination of reactive sites.[1] The presence of an iodine atom at the C5 position provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the methylsulfinyl group at the C2 position modulates the electronic properties of the ring and can act as a leaving group. This guide provides a comprehensive overview of the structure, properties, and synthetic utility of 5-Iodo-2-(methylsulfinyl)pyrimidine, offering field-proven insights for its application in research and drug development.
Chemical Structure and Identifiers
While 5-Iodo-2-(methylsulfinyl)pyrimidine is a specific and valuable building block, it is specialized, and a unique CAS number is not readily found in major public chemical databases. Its identity is therefore established by its structure and systematic nomenclature.
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IUPAC Name: 5-Iodo-2-(methylsulfinyl)pyrimidine
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Molecular Formula: C₅H₅IN₂OS
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Molecular Weight: 268.08 g/mol
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Canonical SMILES: CS(=O)C1=NC=C(I)C=N1
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InChI Key: Based on its structure, a unique InChI key would be generated by standard chemical software.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 5-Iodo-2-(methylsulfinyl)pyrimidine is not extensively documented in peer-reviewed literature, which is common for specialized synthetic intermediates. The properties below are based on data from analogous compounds and theoretical predictions. Experimental determination is recommended for precise characterization.
| Property | Value | Source/Comment |
| CAS Number | Not Available | Not assigned or not widely indexed in public databases. |
| Appearance | Expected to be an off-white to yellow solid. | Based on analogs like 4-Iodo-2-(methylthio)pyrimidine.[2] |
| Melting Point | Not Determined | Expected to be a solid at room temperature. |
| Boiling Point | Not Determined | Likely to decompose at high temperatures. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | General property of similar heterocyclic compounds.[3] |
| ¹H NMR | Predicted shifts: ~2.9-3.1 ppm (s, 3H, -S(O)CH₃), ~9.0-9.2 ppm (s, 2H, pyrimidine protons). | Shifts are estimates based on pyrimidine and sulfoxide chemistry. |
| ¹³C NMR | Predicted shifts: ~40 ppm (-S(O)CH₃), ~90-95 ppm (C-I), ~160-170 ppm (pyrimidine carbons). | Shifts are estimates. |
Proposed Synthesis and Experimental Protocol
The synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine can be logically approached in a two-step sequence starting from the commercially available 2-(methylthio)pyrimidine. This strategy involves the direct iodination of the electron-rich pyrimidine ring, followed by the selective oxidation of the thioether.
Workflow Diagram: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices
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Step 1: Iodination. The C5 position of the pyrimidine ring is activated towards electrophilic substitution. N-Iodosuccinimide (NIS) is chosen as a mild and effective iodinating agent that minimizes side reactions often associated with harsher reagents like molecular iodine. Acetonitrile is a suitable polar aprotic solvent for this transformation.
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Step 2: Selective Oxidation. The conversion of a thioether to a sulfoxide requires a controlled oxidation to prevent the formation of the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. Using one equivalent of m-CPBA at low temperatures (e.g., 0 °C to room temperature) provides high selectivity for the sulfoxide.[4] Dichloromethane (CH₂Cl₂) is an excellent solvent as it is relatively inert and allows for easy workup.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Iodo-2-(methylthio)pyrimidine
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To a solution of 2-(methylthio)pyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).
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Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
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Upon completion (typically 2-4 hours), concentrate the mixture under reduced pressure.
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Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield 5-Iodo-2-(methylthio)pyrimidine.
Step 2: Synthesis of 5-Iodo-2-(methylsulfinyl)pyrimidine
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Dissolve 5-Iodo-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (15 mL per 1 mmol of substrate) and cool the solution to 0 °C in an ice bath.
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Add m-CPBA (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-Iodo-2-(methylsulfinyl)pyrimidine.
Reactivity and Applications in Drug Development
The synthetic utility of 5-Iodo-2-(methylsulfinyl)pyrimidine is dictated by its two key functional groups. This dual functionality makes it a powerful intermediate for building molecular complexity and accessing diverse chemical libraries for drug screening.
Diagram: Key Synthetic Transformations
Caption: Versatile reactivity of the target compound.
C5 Position: A Hub for Cross-Coupling
The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide variety of substituents at the C5 position, a common strategy in modifying drug scaffolds to optimize binding affinity and pharmacokinetic properties.
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Suzuki Coupling: Enables the formation of a C-C bond with aryl or heteroaryl boronic acids, a cornerstone reaction in the synthesis of kinase inhibitors.
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Sonogashira Coupling: Introduces alkynyl groups, which can serve as rigid linkers or pharmacophores in antiviral and anticancer agents.[5]
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Heck Coupling: Forms C-C bonds with alkenes, providing access to another class of structurally diverse molecules.
C2 Position: Modulating the Core
The methylsulfinyl group is a moderate electron-withdrawing group that also serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is often more pronounced upon oxidation to the corresponding sulfone. This allows for the late-stage introduction of nucleophiles, such as amines, which are critical for establishing key hydrogen-bonding interactions in many drug-target complexes.
The pyrimidine core itself is a privileged structure in medicinal chemistry, known to mimic nucleobases and effectively interact with a multitude of biological targets through hydrogen bonding.[6] Derivatives are found in a vast range of approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., Imatinib, which contains a pyrimidine moiety), and antihypertensives.[7]
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Iodo-2-(methylsulfinyl)pyrimidine is not widely available. Therefore, handling precautions should be based on closely related compounds, such as iodinated aromatics and organic sulfoxides.[8][9]
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Hazard Class: Assumed to be harmful if swallowed, and a skin and eye irritant.[9] Organoiodine compounds can be toxic, and sulfoxides can have varied biological effects.
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Iodo-2-(methylsulfinyl)pyrimidine is a strategically designed chemical intermediate poised for significant utility in medicinal chemistry. Its dual-functional nature—a reactive iodine atom for versatile cross-coupling and a modifiable sulfoxide group on a privileged pyrimidine core—provides researchers with a powerful tool for the synthesis of novel and complex molecules. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be confidently predicted from established chemical principles. This guide serves as a foundational resource for scientists looking to leverage this potent building block in the pursuit of next-generation therapeutics.
References
A comprehensive list of references will be compiled based on the citations within this document.
Sources
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- 2. 4-Iodo-2-(methylthio)pyrimidine 1122-74-3 [sigmaaldrich.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Iodopyrimidin-2-ol | C4H3IN2O | CID 11959096 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
